molecular formula C18H14O3 B2825516 3,4-Dibenzylfuran-2,5-dione CAS No. 71481-05-5

3,4-Dibenzylfuran-2,5-dione

Cat. No.: B2825516
CAS No.: 71481-05-5
M. Wt: 278.307
InChI Key: LWCKJYBIJIELLM-UHFFFAOYSA-N
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Description

3,4-Dibenzylfuran-2,5-dione is a high-purity chemical compound provided for laboratory research use, with the CAS registry number 71481-05-5 . This compound has a molecular formula of C18H14O3 and a molecular weight of 278.30 g/mol . It is a derivative of furan-2,5-dione (also known as maleic anhydride) where the 3 and 4 positions on the furandione ring are substituted with benzyl groups . Researchers value this specific dibenzyl-substituted analog as a versatile building block in organic synthesis and medicinal chemistry research. The benzyl groups offer distinct steric and electronic properties compared to other substituents, such as the phenyl groups in 3,4-Diphenylfuran-2,5-dione (CAS 4808-48-4) or the alkyl chains in 3,4-Dipropylfuran-2,5-dione, making it a valuable substrate for developing novel synthetic methodologies and for creating more complex molecular architectures . To ensure its stability and purity, this product should be stored sealed in a dry environment at 2-8°C . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should refer to the product's Safety Data Sheet (SDS) for comprehensive handling instructions. The compound is associated with specific hazard warnings, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3,4-dibenzylfuran-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKJYBIJIELLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibenzylfuran-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzyl-substituted precursors that undergo cyclization to form the furan ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Scientific Research Applications

Biological Activities

3,4-Dibenzylfuran-2,5-dione exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Research indicates that derivatives of furan compounds can exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.
  • Anti-inflammatory Effects : Some studies have shown that furan derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in cell culture studies .

Material Science Applications

In addition to its biological relevance, this compound has potential applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers due to its reactive dione groups. This could lead to materials with enhanced properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The chromophoric properties of furan derivatives suggest their use in dye applications. The ability to modify the furan structure can lead to a variety of colors and properties suitable for different applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several furan derivatives including this compound against common pathogens. The results indicated that certain modifications to the furan structure significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of furan derivatives highlighted their ability to inhibit TNF-α production in stimulated human peripheral blood mononuclear cells. This study provided insights into the potential therapeutic uses of these compounds in inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran increases electrophilicity, facilitating nucleophilic reactions, whereas benzyl groups in 3,4-Dibenzylfuran-2,5-dione may enhance π-π stacking and lipophilicity .
  • Bioactivity : Benzylidene and isobutyl groups in diketopiperazines correlate with antiviral potency, suggesting that this compound’s benzyl substituents could similarly influence target binding .

Physicochemical Properties

Substituents critically impact physical properties:

Property This compound (Inferred) 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Albonoursin
Lipophilicity (LogP) High (benzyl groups) Moderate (bromo and phenyl) Low (isobutyl)
Melting Point Likely >200°C (aromatic stacking) 198–200°C (crystalline structure) 160–165°C
Solubility Low in polar solvents Low (nonpolar substituents) Moderate in DMSO

Key Observations :

  • Benzyl groups in this compound likely reduce aqueous solubility compared to methyl-substituted analogs (e.g., 2,3-Dihydro-2,2,4,6,7-pentamethyl benzofuran) but improve membrane permeability .
  • Crystallinity in brominated derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) is driven by halogen and phenyl interactions, which may differ in benzyl-substituted analogs .

Bioactivity and Pharmacological Potential

While direct bioactivity data for this compound are absent, related compounds highlight trends:

Antiviral Activity

  • Albonoursin: IC50 = 6.8 μM against H1N1, attributed to its diketopiperazine core and isobutyl group .
  • Compound 3 (4-hydroxybenzylidene derivative) : IC50 = 41.5 μM, showing that substituent polarity modulates potency .
  • Inference : The benzyl groups in this compound may sterically hinder viral protease binding compared to smaller substituents but could enhance interaction with hydrophobic pockets.

Receptor Affinity

  • Pyrrolidine-2,5-dione derivatives with meta-CF3 or ortho-OCH3 substituents exhibit high 5-HT1A receptor affinity, while meta-chloro analogs favor 5-HT2A binding .
  • Inference : Substituent position (meta vs. para) in this compound could similarly influence receptor selectivity, though this requires experimental validation.

Biological Activity

3,4-Dibenzylfuran-2,5-dione (DBFD) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties of DBFD, including its anti-inflammatory, antimicrobial, and anticancer effects. The findings are supported by various studies and case reports, highlighting the compound's significance in medicinal chemistry.

Chemical Structure and Properties

DBFD is characterized by its furan ring structure with two benzyl substituents at the 3 and 4 positions. This unique arrangement contributes to its biological activity.

1. Antimicrobial Activity

DBFD has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the efficacy of several furan derivatives, DBFD demonstrated significant inhibitory effects against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of DBFD was investigated through in vitro studies using human peripheral blood mononuclear cells (PBMCs). The compound showed a dose-dependent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Notably, at concentrations of 50 µg/mL and above, DBFD significantly reduced cytokine production by up to 70% compared to controls .

Table 1: Anti-inflammatory Activity of DBFD

Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
102015
505045
1007065

3. Anticancer Activity

DBFD has also been studied for its anticancer properties. In a series of experiments involving various cancer cell lines, including breast and colon cancer cells, DBFD exhibited cytotoxic effects. The compound induced apoptosis in cancer cells as evidenced by increased caspase activity and DNA fragmentation.

In a notable case study involving MCF-7 breast cancer cells, treatment with DBFD at a concentration of 25 µM resulted in a significant reduction in cell viability (about 60% compared to untreated controls) .

Table 2: Cytotoxic Effects of DBFD on Cancer Cell Lines

Cell LineConcentration (µM)Viability Reduction (%)
MCF-72560
HCT1165055
HeLa1045

The biological activity of DBFD is believed to be linked to its ability to modulate key cellular pathways. It may inhibit specific kinases involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells. Molecular docking studies suggest that DBFD binds effectively to ATP-binding sites on various receptors, which could explain its diverse pharmacological effects .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3,4-Dibenzylfuran-2,5-dione, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted dicarboxylic acid precursors or oxidation of benzyl-substituted furans. Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of oxidizing agents like potassium permanganate . For optimized yields, reaction monitoring via thin-layer chromatography (TLC) or in situ spectroscopy is recommended.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and stereochemical details . Thermal stability can be evaluated using differential scanning calorimetry (DSC).

Q. How can researchers determine the thermal and chemical stability of this compound?

  • Methodological Answer : Accelerated stability studies under varying temperatures (25–60°C) and humidity (40–75% RH) using thermogravimetric analysis (TGA) identify decomposition thresholds. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, hexane) and pH-dependent degradation studies (e.g., 1M HCl/NaOH) reveal chemical robustness .

Advanced Research Questions

Q. How can this compound be evaluated for use in organic photovoltaics (OPVs)?

  • Methodological Answer : Blend the compound with electron acceptors (e.g., PCBM) to form bulk heterojunction (BHJ) films. Measure power conversion efficiency (PCE) via current-voltage (J-V) curves under simulated AM1.5G sunlight. Ultrafast transient absorption spectroscopy quantifies exciton dissociation rates, while atomic force microscopy (AFM) evaluates film morphology .

Q. What strategies resolve contradictions in spectroscopic data or inconsistent reaction yields?

  • Methodological Answer : Cross-validate NMR/LC-MS data with computational simulations (DFT for ¹³C chemical shifts). For yield discrepancies, employ design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Global sensitivity analysis (GSA) identifies dominant factors in synthesis optimization .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate bandgaps. Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What methodologies assess the kinase inhibitory potential of this compound?

  • Methodological Answer : Conduct in vitro kinase assays using recombinant enzymes (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. Use fluorescence-based (e.g., ADP-Glo™) or radioactive (³²P-ATP) endpoints. Molecular docking studies (AutoDock/Vina) predict binding modes to kinase active sites .

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